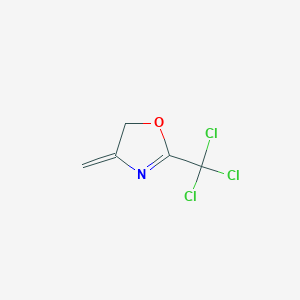
2-(Hept-1-YN-1-YL)-5-phenyltellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is a unique organotellurium compound characterized by the presence of a tellurophene ring substituted with a heptynyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of a bromo-substituted tellurophene with a heptynyl group in the presence of a palladium catalyst and a copper co-catalyst.
Electrophilic Cyclization: The intermediate product from the Sonogashira coupling is subjected to electrophilic cyclization using iodine or other halogenating agents to form the tellurophene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
化学反応の分析
Types of Reactions
2-(Hept-1-YN-1-YL)-5-phenyltellurophene can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Telluroxides, tellurones.
Reduction: Tellurides.
Substitution: Substituted tellurophenes with different functional groups.
科学的研究の応用
2-(Hept-1-YN-1-YL)-5-phenyltellurophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organotellurium compounds.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(Hept-1-YN-1-YL)-5-phenyltellurophene in biological systems is not fully understood. it is believed that the compound interacts with cellular components through its tellurium atom, which can form covalent bonds with thiol groups in proteins and enzymes, potentially disrupting their function . The compound may also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells .
類似化合物との比較
Similar Compounds
2-(Hept-1-YN-1-YL)-1,1’-biphenyl: Similar structure but lacks the tellurium atom, resulting in different chemical reactivity and applications.
Benzothiophene Derivatives: Contain sulfur instead of tellurium, leading to different electronic properties and biological activities.
Uniqueness
2-(Hept-1-YN-1-YL)-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activities compared to its sulfur and selenium analogs .
特性
CAS番号 |
920977-39-5 |
|---|---|
分子式 |
C17H18Te |
分子量 |
349.9 g/mol |
IUPAC名 |
2-hept-1-ynyl-5-phenyltellurophene |
InChI |
InChI=1S/C17H18Te/c1-2-3-4-5-9-12-16-13-14-17(18-16)15-10-7-6-8-11-15/h6-8,10-11,13-14H,2-5H2,1H3 |
InChIキー |
JIGNMMHWEWAMTN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC1=CC=C([Te]1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)


![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)




![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)


